molecular formula C8H9N3O2 B11818502 ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate

ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate

Cat. No.: B11818502
M. Wt: 179.18 g/mol
InChI Key: BCDZUTJKJHRKLP-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate (CAS 1072097-09-6) is a high-value, multifunctional pyrrole derivative supplied for research and development purposes. With a molecular formula of C 8 H 9 N 3 O 2 and a molecular weight of 179.18 g/mol , this compound serves as a versatile scaffold in synthetic and medicinal chemistry. The pyrrole core is a privileged structure in drug discovery, featured in a large number of natural products and pharmaceuticals known for their antitumor, antibacterial, anticancer, and anti-inflammatory activities . This specific molecule is functionally rich, bearing reactive amino and cyano groups at the 3- and 4-positions, respectively, which allow for extensive derivatization and use in cyclization reactions to create more complex heterocyclic systems . As such, it is an important precursor in the synthesis of novel compounds like 3-amino-4-cyano-5-aryl-1H-pyrrole-2-carboxamides . Its structure makes it a critical intermediate for researchers exploring new therapeutic agents, particularly in oncology and infectious disease, where pyrrole derivatives have shown potential as enzyme inhibitors and DNA-interactive agents . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-2-13-8(12)7-6(10)5(3-9)4-11-7/h4,11H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDZUTJKJHRKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CN1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Components

  • β-Ketoester : Ethyl acetoacetate is commonly used due to its reactivity and commercial availability.

  • Nitrile Source : Cyanamide or malononitrile introduces the cyano group at the 4-position.

  • Ammonia : Acts as the nitrogen source for the amino group at the 3-position.

Reaction conditions typically involve refluxing in ethanol or methanol with catalytic acids (e.g., acetic acid) to facilitate cyclization. Yields range from 60% to 75%, depending on the purity of starting materials and reaction time.

Multi-Step Synthetic Routes

Sequential Functionalization Approach

This method involves constructing the pyrrole ring first, followed by the introduction of the amino and cyano groups:

Step 1: Pyrrole Ring Formation
Ethyl 1H-pyrrole-2-carboxylate is synthesized via the Paal-Knorr reaction using a 1,4-dicarbonyl compound and ammonium acetate.

Step 2: Cyano Group Introduction
The 4-position is functionalized using a nucleophilic substitution reaction with potassium cyanide in dimethylformamide (DMF) at 80°C.

Step 3: Amination
The 3-position is aminated via a Hofmann rearrangement using sodium hypochlorite and ammonium hydroxide, yielding the target compound.

Table 1: Reaction Conditions for Multi-Step Synthesis

StepReagentsTemperatureYield
1Ammonium acetate, ethanol100°C68%
2KCN, DMF80°C72%
3NaOCl, NH₄OH25°C65%

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents like DMF enhance cyano group incorporation due to improved solubility of ionic intermediates. Conversely, ethanol favors cyclization but may reduce nitrile stability.

Catalytic Systems

The use of Lewis acids (e.g., ZnCl₂) accelerates cyclocondensation, reducing reaction time from 24 hours to 6 hours. However, excessive catalyst loading promotes side reactions, such as ester hydrolysis.

Temperature Control

Cyclization proceeds optimally at 80–100°C, while amination requires milder conditions (25–40°C) to prevent decomposition of the amino group.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications to laboratory protocols:

  • Continuous Flow Reactors : Ensure consistent mixing and temperature control, improving yield reproducibility.

  • In-Line Purification : Chromatography columns integrated into production lines remove impurities without manual intervention.

  • Waste Management : Cyanide-containing byproducts are neutralized using iron(III) sulfate to meet environmental regulations.

Table 2: Industrial vs. Laboratory Synthesis Comparison

ParameterLaboratoryIndustrial
Yield70%85%
Reaction Time24 h8 h
Purity95%99.5%

Scientific Research Applications

Structural Overview

Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate is characterized by a pyrrole ring structure with a molecular formula of C8H8N4O2C_8H_8N_4O_2 and a molecular weight of approximately 192.2 g/mol. The presence of functional groups such as an amino group, cyano group, and ester group enhances its reactivity and biological interactions.

Medicinal Chemistry

Potential Therapeutic Applications
this compound has been identified as a promising building block for the synthesis of various pharmaceutical compounds. Its derivatives exhibit potential therapeutic effects, including:

  • Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, such as colon cancer cells (HCT116 and SW620) . The compound's mechanism involves enzyme inhibition related to cancer progression.
  • Antioxidant Properties : Research indicates that the compound possesses antioxidant capabilities, which may help protect cells from oxidative stress .

Organic Synthesis

This compound serves as an intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions:

  • Oxidation : The amino group can be oxidized to form nitro derivatives using agents like potassium permanganate.
  • Reduction : The cyano group can be reduced to form amine derivatives through processes involving lithium aluminum hydride.
  • Substitution : The ester group can be substituted with other functional groups via nucleophilic substitution reactions .

Materials Science

In materials science, this compound is utilized in the development of novel materials with specific electronic or optical properties. Its derivatives can serve as fluorescent dyes for bioimaging applications due to their unique structural properties .

Data Tables

Here are some summarized data tables highlighting key findings related to the applications of this compound:

Application Area Findings References
Medicinal ChemistryInhibition of cancer cell proliferation (IC50 values)
Organic SynthesisIntermediate in synthesizing complex organic molecules
Materials SciencePotential use as fluorescent dyes for bioimaging

Case Studies

Several case studies have explored the efficacy and applications of this compound:

  • Anticancer Activity Study : A study demonstrated that this compound inhibited the growth of colon cancer cell lines with varying IC50 values, indicating its potential as an anticancer agent .
  • Antioxidant Properties Research : Another study highlighted its ability to mitigate oxidative stress in cellular models, suggesting its role in protective health applications .

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Bioactivity Notes
This compound C₁₀H₁₃N₃O₂ 207.23 –NH₂ (C3), –CN (C4), –COOEt (C2) High electrophilicity at C5; used in heterocyclic expansions.
Ethyl 6-amino-5-cyano-2-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate C₁₅H₁₆N₃O₃ 298.31 Pyran ring, –CH₃ (C2), –CN (C5), pyridinyl (C4) Pyran ring reduces aromaticity; pyridinyl enhances metal coordination.
Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride C₇H₁₁ClN₂O₂ 190.63 –NH₂ (C3), –COOEt (C2), HCl salt Protonated amino group increases water solubility; lacks cyano-driven reactivity.
Ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate C₁₀H₁₃N₃O₂ 207.23 –NH₂ (C3), –CN (C4), –COOEt (C2), –C₂H₅ (N1) N-ethylation reduces ring acidity; alters pharmacokinetics.

Key Observations :

  • Ring Type : Pyrrole (target compound) vs. pyran () significantly impacts aromaticity and π-electron density. Pyrroles exhibit stronger aromatic stabilization, enhancing electrophilic substitution reactivity .
  • Substituent Effects: The cyano group at C4 in the target compound increases electrophilicity, making it prone to nucleophilic attacks at C5, a site leveraged in cycloaddition reactions . N-alkylation (e.g., –C₂H₅ in ) reduces hydrogen-bonding capacity and solubility compared to the parent 1H-pyrrole . Pyridinyl groups () introduce basicity and metal-coordination sites, broadening catalytic applications .
Electronic and Thermodynamic Properties
  • Electron-Withdrawing Effects: The –CN group in the target compound lowers the LUMO energy (–1.8 eV via DFT calculations), favoring charge-transfer interactions absent in non-cyano analogs ().
  • Thermodynamic Stability : N-ethylated derivatives () exhibit higher thermal stability (ΔH decomposition = +128 kJ/mol) due to reduced ring strain .

Biological Activity

Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrrole ring with an amino group and a cyano group, which contribute to its reactivity and biological interactions. The presence of these functional groups allows for various chemical transformations, making it a versatile compound in synthetic organic chemistry.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values against common pathogens such as Staphylococcus aureus and Escherichia coli were recorded between 0.0039 to 0.025 mg/mL, indicating potent antibacterial effects .

Pathogen MIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Bacillus subtilis4.69 - 22.9
Pseudomonas aeruginosa13.40 - 137.43

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against various strains, including Candida albicans. The MIC values for antifungal activity ranged from 16.69 to 78.23 µM, showcasing its potential as an antifungal agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets such as enzymes or receptors. The compound's ability to form hydrogen bonds and electrostatic interactions with these targets is crucial for modulating their activity . For example, it may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt fungal cell membrane integrity.

Case Studies and Research Findings

Several studies have explored the biological applications of this compound:

  • Antimicrobial Screening : A systematic evaluation of various pyrrole derivatives, including this compound, revealed promising results against multidrug-resistant strains .
  • Synthesis and Characterization : Research demonstrated efficient synthetic routes for the preparation of this compound, highlighting its utility as a building block for more complex biologically active molecules .
  • Fluorescence Properties : Studies indicated that derivatives of this compound could serve as fluorescent probes in bioimaging applications, enhancing their applicability in biomedical research .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) at the 3-position acts as a nucleophile, participating in substitution reactions with electrophilic reagents.

Reaction with α-Halo Compounds

In the presence of α-halo compounds (e.g., chloroacetonitrile, ethyl bromoacetate), the amino group undergoes nucleophilic substitution to form cyclized products. This reaction is facilitated by bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in dimethylformamide (DMF) at elevated temperatures (90°C).

ReagentConditionsProductYieldSource
ChloroacetonitrileK₂CO₃, DMF, 90°C, 1 hCyclized pyrrolo[3,2-d]pyrimidine45–74%
Ethyl bromoacetateEt₃N, reflux, 10–15 minEthyl pyrrolo[3,2-d]oxazole-2-carboxylate35–39%

Mechanistic Insight

The reaction proceeds via attack of the amino group on the α-carbon of the halo compound, followed by intramolecular cyclization to form fused heterocyclic systems. The choice of base and solvent significantly impacts reaction efficiency.

Formylation Reactions

The amino group reacts with triethyl orthoformate to form imidoformate derivatives, a key step in synthesizing formamidine-linked analogs.

Reaction with Triethyl Orthoformate

Heating the compound with triethyl orthoformate under reflux conditions results in formylation of the amino group:

ReagentConditionsProductYieldSource
Triethyl orthoformateReflux, 7 h, ethanol solventEthyl N-2,4-dicyano-1H-pyrrol-3-ylimidoformate84%

Cyclization Reactions

The compound serves as a precursor for synthesizing complex heterocycles via cycloaddition or intramolecular reactions.

Ester Hydrolysis and Functionalization

The ethyl ester group (-COOEt) can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, though direct evidence for this reaction in the compound is limited. Analogous pyrrole esters typically hydrolyze in aqueous NaOH or HCl to form acids, enabling further derivatization (e.g., amidation).

Reactivity of the Cyano Group

While the cyano group (-CN) is theoretically reducible to an amine (-CH₂NH₂) or hydrolysable to a carboxylic acid (-COOH), no experimental data for these transformations were found in the reviewed sources. Its electronic influence likely stabilizes the aromatic pyrrole ring during reactions.

Discussion of Reaction Selectivity

  • Base and Solvent Effects : K₂CO₃ in DMF promotes efficient cyclization, while Et₃N in reflux conditions favors faster substitution.

  • Temperature : Elevated temperatures (90°C) are critical for achieving high yields in cyclization reactions.

  • Electronic Effects : The electron-withdrawing cyano group enhances the electrophilicity of adjacent positions, directing substitution to the amino group.

Q & A

Q. What are the recommended synthetic routes for ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A robust synthesis involves alcoholysis of trichloroacetyl chloride derivatives with ethanol under anhydrous conditions. For example, pyrrole-2-carboxylate esters are synthesized via reaction of pyrrolyl trichloromethyl ketones with alcohols, avoiding moisture-sensitive reagents like organometallics . Key parameters include temperature control (0–25°C) and stoichiometric excess of ethanol to minimize side products. Purification via column chromatography (e.g., alumina) is critical to remove colored by-products. Yields typically range from 21% to 72%, depending on substituent reactivity .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal studies (298 K) confirm regiochemistry and hydrogen-bonding patterns. For example, disordered residues in pyrrolo-pyrimidine derivatives are resolved using SHELXL refinement (R factor < 0.06) .
  • NMR : ¹H NMR (DMSO-d₆) reveals diagnostic peaks: aromatic protons (δ 6.3–7.5 ppm), ester methyl groups (δ 1.3–1.4 ppm), and amino protons (δ 11.2–12.5 ppm) .
  • Mass spectrometry : ESIMS (m/z 328–402) confirms molecular ion peaks and fragmentation patterns .

Q. What are the common impurities or by-products formed during synthesis, and how can they be mitigated?

  • Methodological Answer : Major by-products include dimerized pyrroles or hydrolyzed esters. Side reactions are minimized by:
  • Dry conditions : Use of molecular sieves or inert atmosphere to prevent ester hydrolysis.
  • Chromatographic purification : Silica gel/alumina columns effectively separate polar by-products .
  • Reaction monitoring : TLC or HPLC (98–99% purity thresholds) ensures timely termination of reactions .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) predict reactivity and regioselectivity in functionalizing this pyrrole scaffold?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model electron density to predict electrophilic substitution sites. For example, the amino group at position 3 directs cyano substitution to position 4 via resonance stabilization. ICReDD’s reaction path search algorithms optimize conditions (solvent, catalyst) to achieve >85% regioselectivity .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer :
  • Structure-activity relationship (SAR) studies : Compare bioactivity of analogs (e.g., methyl vs. ethyl esters) to isolate substituent effects .
  • Dose-response validation : Replicate assays (e.g., enzyme inhibition) with standardized protocols to rule out false positives .
  • Meta-analysis : Cross-reference data from multiple sources (e.g., PubChem, CAS Common Chemistry) to identify outliers .

Q. What experimental designs are optimal for studying the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Methodological Answer :
  • Factorial design : Test variables (pH, co-solvents) to enhance aqueous solubility of the hydrochloride salt form .
  • In vitro assays : Microsomal stability studies (human/rat liver microsomes) quantify metabolic degradation rates.
  • LC-MS/MS : Quantify plasma protein binding using equilibrium dialysis .

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